N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which combine the pyrazolo[1,5-a]pyrimidine and thiazole moieties. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with thiazole-containing reagents. One common method involves the condensation of 2-aminothiazole with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid or its derivatives under appropriate reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired carboxamide linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases, proteases, and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinase activity, leading to the suppression of tumor cell growth.
Comparison with Similar Compounds
N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazolo[1,5-a]pyrimidine derivatives, thiazole-containing compounds, and other heterocyclic carboxamides.
Uniqueness: The combination of pyrazolo[1,5-a]pyrimidine and thiazole moieties in a single molecule provides a unique structural framework that contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H7N5OS |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C10H7N5OS/c16-9(13-10-12-3-5-17-10)7-6-8-11-2-1-4-15(8)14-7/h1-6H,(H,12,13,16) |
InChI Key |
IJAWKHYBDMUSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)NC3=NC=CS3)N=C1 |
Origin of Product |
United States |
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